molecular formula C12H12N2O3 B3433486 Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 35482-56-5

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B3433486
CAS No.: 35482-56-5
M. Wt: 232.23 g/mol
InChI Key: KPXWNJGVBKCXKB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is an organic compound with the molecular formula C({12})H({12})N({2})O({3}) It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through cyclization and subsequent esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification steps are streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.

Major Products Formed

    Oxidation: Formation of 4-oxo-7-methyl-1,8-naphthyridine-3-carboxylate.

    Reduction: Formation of 4-amino-7-methyl-1,8-naphthyridine-3-carboxylate.

    Substitution: Formation of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes, providing insights into their mechanisms of action.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds or undergo hydrolysis, affecting the compound’s activity and specificity. The naphthyridine ring system can intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
  • Ethyl 2-hydroxy-4-methylimidazo[1,2-a][1,8]naphthyridine-8-carboxylate
  • Ethyl 2,4-dimethylimidazo[1,2-a][1,8]naphthyridine-8-carboxylate

Uniqueness

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to the presence of both hydroxyl and ester functional groups on the naphthyridine ring. This combination allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-6-13-11-8(10(9)15)5-4-7(2)14-11/h4-6H,3H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXWNJGVBKCXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927708
Record name Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
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Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13250-96-9, 35482-56-5
Record name 2-Methyl-5-hydroxy-6-ethoxycarbonyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13250-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-, ethyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
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Record name Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
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Record name Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
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Record name Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
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Record name Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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